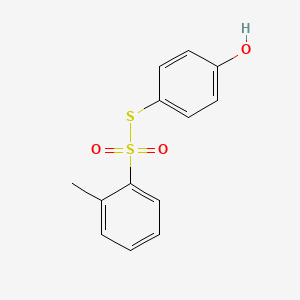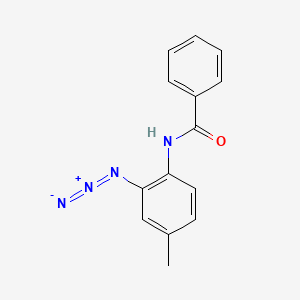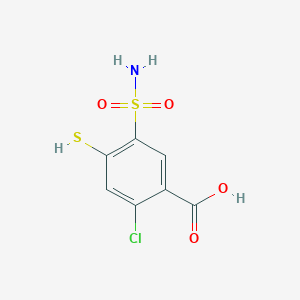
2-Chloro-5-sulfamoyl-4-sulfanylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-sulfamoyl-4-sulfanylbenzoic acid is an organic compound with a complex structure that includes chloro, sulfamoyl, and sulfanyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-sulfamoyl-4-sulfanylbenzoic acid typically involves multiple steps, starting with the chlorination of a suitable benzoic acid derivative. The introduction of the sulfamoyl and sulfanyl groups can be achieved through nucleophilic substitution reactions. Common reagents used in these reactions include chlorosulfonic acid and thiol derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-sulfamoyl-4-sulfanylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-sulfamoyl-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-sulfamoyl-4-sulfanylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The chloro and sulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-sulfamoylbenzoic acid
- 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
- 2,4-Dichloro-5-sulfamoylbenzoic acid
Uniqueness
2-Chloro-5-sulfamoyl-4-sulfanylbenzoic acid is unique due to the presence of both sulfamoyl and sulfanyl groups, which can impart distinct chemical and biological properties. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
94640-64-9 |
|---|---|
Molecular Formula |
C7H6ClNO4S2 |
Molecular Weight |
267.7 g/mol |
IUPAC Name |
2-chloro-5-sulfamoyl-4-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H6ClNO4S2/c8-4-2-5(14)6(15(9,12)13)1-3(4)7(10)11/h1-2,14H,(H,10,11)(H2,9,12,13) |
InChI Key |
XUDNCIJHIVLHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)S)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


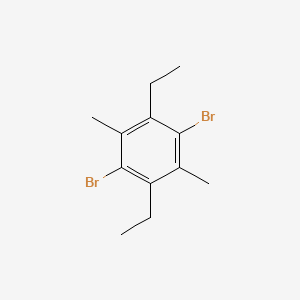

![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)

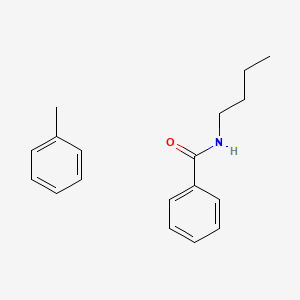
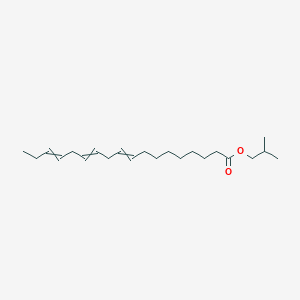
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
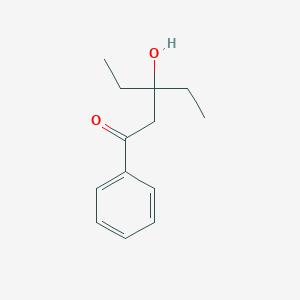

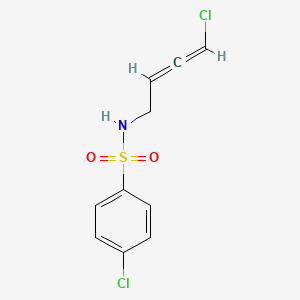
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
